2-(4-chlorophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of multiple functional groups, including a chlorophenoxy group, a pyridinyl group, and a benzoxazole moiety, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic substitution reaction using a pyridine derivative and an appropriate leaving group.
Attachment of the Chlorophenoxy Group: The chlorophenoxy group can be attached via an etherification reaction between a chlorophenol and an alkylating agent.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the intermediate with an acylating agent such as acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process automation.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion.
Materials Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a tool for probing biological pathways.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target involved.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-N-(2-pyridin-3-yl)acetamide: Lacks the benzoxazole moiety, which may affect its chemical properties and biological activity.
2-(4-chlorophenoxy)-N-(1,3-benzoxazol-5-yl)acetamide: Lacks the pyridinyl group, which may influence its reactivity and interactions with biological targets.
2-(4-chlorophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-6-yl)acetamide: Similar structure but with a different substitution pattern on the benzoxazole ring.
Uniqueness
2-(4-chlorophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide is unique due to the presence of all three functional groups (chlorophenoxy, pyridinyl, and benzoxazole) in its structure
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O3/c21-14-3-6-16(7-4-14)26-12-19(25)23-15-5-8-18-17(10-15)24-20(27-18)13-2-1-9-22-11-13/h1-11H,12H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOSXVBVPVOICK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.